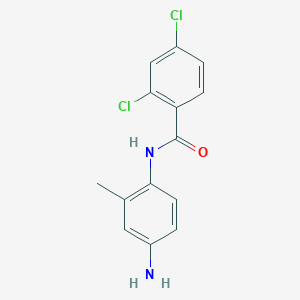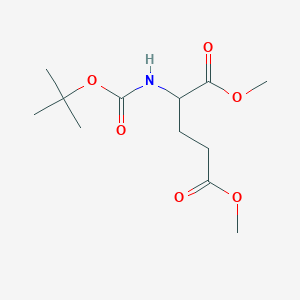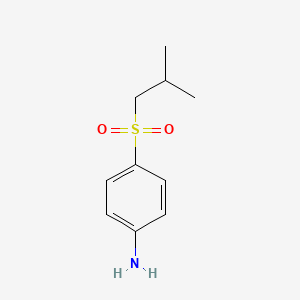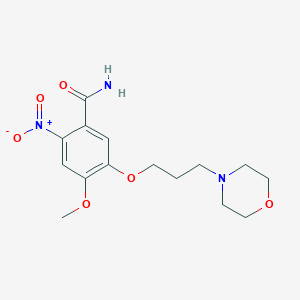
4-Methoxy-5-(3-Morpholinopropoxy)-2-nitrobenzaMide
Vue d'ensemble
Description
4-Methoxy-5-(3-Morpholinopropoxy)-2-nitrobenzaMide is an intermediate of Gefitinib . Gefitinib is a potent, orally active, selective EGFR tyrosine kinase inhibitor . It induces autophagy and has antitumor activity .
Molecular Structure Analysis
The molecular formula of 4-Methoxy-5-(3-Morpholinopropoxy)-2-nitrobenzaMide is C15H19N3O5 . Its InChI code is 1S/C15H19N3O5/c1-21-14-10-13(18(19)20)12(11-16)9-15(14)23-6-2-3-17-4-7-22-8-5-17/h9-10H,2-8H2,1H3 .Physical And Chemical Properties Analysis
4-Methoxy-5-(3-Morpholinopropoxy)-2-nitrobenzaMide is a solid substance . It has a molecular weight of 321.33 . The compound should be stored in a refrigerator .Applications De Recherche Scientifique
Chemotherapeutic Potential : Research on compounds like 4-iodo-3-nitrobenzamide, a C-nitroso prodrug, has shown potential chemotherapeutic activity. This compound was tested on various tumor cells and showed the capability to kill tumor cells by being reduced to an active form within the tumor cells themselves. This process did not accumulate toxic intermediates and showed no observable toxicity in animal models at high doses, suggesting a pathway for tumor-selective therapy with minimal side effects (J. Mendeleyev et al., 1995).
Antidepressant Effects : Another study explored the antidepressant effects of a compound structurally different but related in the context of modifying the benzaMide structure for biological activity. The study evaluated the antidepressant-like effect of trans-resveratrol and a synthetic derivative, suggesting potential for certain structural modifications of benzaMides to exhibit significant biological activities (M. C. López et al., 2013).
Vaso-protective Effects : Research into methoxylated derivatives of resveratrol, like 3,4′,5-trimethoxy-trans-stilbene, indicates that such compounds can alleviate endothelial dysfunction in metabolic disorders. This highlights the potential of specific methoxy-benzaMide derivatives in cardiovascular research, emphasizing their therapeutic potential in conditions like diabetes and obesity (Chunxiu Zhou et al., 2022).
ADP-Ribosyl Transferase Inhibition : A study on 3-Methoxybenzamide (3MB) demonstrated its ability to inhibit the nuclear enzyme ADP-ribosyl transferase in vivo. This inhibition affected cell differentiation and immune response, showing the broader potential of methoxy-benzaMides in modulating cell signaling and immune functions (C. Broomhead et al., 1985).
Mécanisme D'action
Target of Action
4-Methoxy-5-(3-Morpholinopropoxy)-2-nitrobenzaMide is a synthetic intermediate for the synthesis of gefitinib , an anticancer medicine that is used to treat non-small cell lung cancer . Gefitinib primarily targets the Epidermal Growth Factor Receptor (EGFR), a protein that plays a crucial role in the signaling pathways that regulate cell growth and survival.
Mode of Action
The compound interacts with its targets by binding to the ATP-binding site of EGFR, thereby inhibiting the receptor’s tyrosine kinase activity . This inhibition prevents the autophosphorylation of the receptor, disrupting the signal transduction and leading to the inhibition of cell proliferation.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the EGFR signaling pathway. The inhibition of EGFR leads to the suppression of the downstream MAPK, Akt, and JNK pathways, which are involved in cell proliferation, survival, and differentiation .
Pharmacokinetics
It is primarily metabolized in the liver and excreted in feces .
Result of Action
The molecular effect of the compound’s action is the inhibition of EGFR tyrosine kinase activity, which leads to the disruption of several key signal transduction pathways . At the cellular level, this results in the inhibition of cancer cell proliferation and induction of apoptosis .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability might be affected by temperature as it is recommended to be stored in a refrigerator . .
Safety and Hazards
Propriétés
IUPAC Name |
4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O6/c1-22-13-10-12(18(20)21)11(15(16)19)9-14(13)24-6-2-3-17-4-7-23-8-5-17/h9-10H,2-8H2,1H3,(H2,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNVOBRARXZUEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)N)OCCCN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-5-(3-Morpholinopropoxy)-2-nitrobenzaMide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




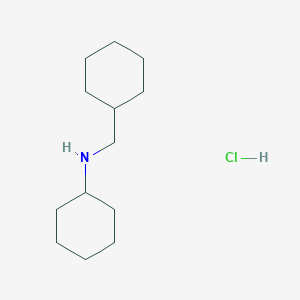
![N-(1-(1H-benzo[d][1,2,3]triazol-1-yl)-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3159348.png)
![2,7-Bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B3159352.png)
![{[2-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine](/img/structure/B3159356.png)
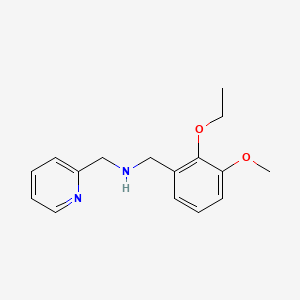

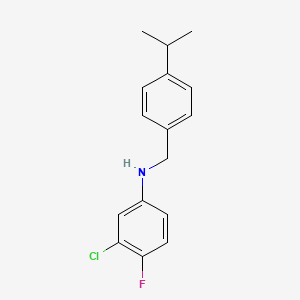

![3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid](/img/structure/B3159406.png)
